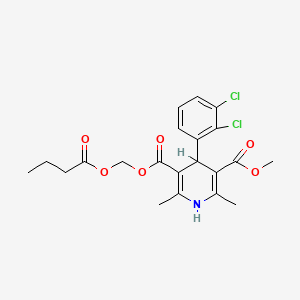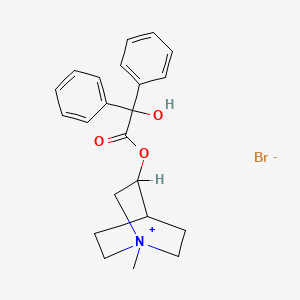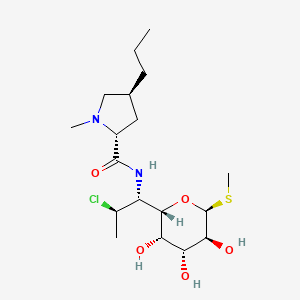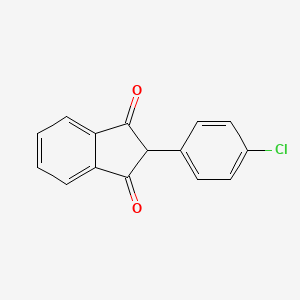
Clorindion
Übersicht
Beschreibung
Clorindion ist ein Vitamin-K-Antagonist, das heißt, es hemmt die Wirkung von Vitamin K. Es ist ein Derivat von Phenindion und wird hauptsächlich verwendet, um die Prothrombinspiegel beim Menschen zu senken . Die Verbindung hat die Summenformel C15H9ClO2 und eine molare Masse von 256,69 g/mol .
Wissenschaftliche Forschungsanwendungen
Clorindion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: this compound wird hinsichtlich seiner Auswirkungen auf biologische Systeme untersucht, insbesondere hinsichtlich seiner Rolle als Vitamin-K-Antagonist.
Industrie: This compound wird bei der Herstellung von Antikoagulanzien verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Wirkung von Vitamin K hemmt, das für die Synthese bestimmter Gerinnungsfaktoren unerlässlich ist. Durch die Hemmung von Vitamin K senkt this compound den Gehalt dieser Gerinnungsfaktoren und reduziert so die Blutgerinnung . Die molekularen Ziele von this compound umfassen den Vitamin-K-Epoxidreduktase-Komplex, der am Recycling von Vitamin K beteiligt ist .
Wirkmechanismus
Target of Action
Clorindione, also known as Chlorindione, is primarily a Vitamin K antagonist . The main role of Vitamin K is to assist in the activation of certain proteins required for blood clotting. Therefore, by inhibiting Vitamin K, Clorindione can decrease prothrombin levels in humans , which in turn reduces the ability of blood to clot.
Biochemical Pathways
The primary biochemical pathway affected by Clorindione is the coagulation cascade, specifically the activation of Vitamin K-dependent clotting factors. By inhibiting Vitamin K, Clorindione prevents the activation of these clotting factors, thereby reducing the ability of blood to clot
Result of Action
The primary molecular effect of Clorindione’s action is the reduction of prothrombin levels in the blood This results in a decreased ability of the blood to clot, which can be beneficial in conditions where blood clotting is a risk factor
Action Environment
The efficacy and stability of Clorindione’s action can be influenced by various environmental factors. For instance, the presence of other drugs that also affect blood clotting could potentially enhance or reduce the effectiveness of Clorindione . Additionally, factors such as diet (which can influence Vitamin K levels), liver function, and genetic variations in drug-metabolizing enzymes could also impact the action of Clorindione.
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of Clorindione are not fully annotated yet . As a vitamin K antagonist, it is likely to interfere with the function of vitamin K-dependent enzymes, such as the ones involved in blood clotting. This could potentially lead to a decrease in prothrombin levels .
Cellular Effects
Given its role as a vitamin K antagonist, it may influence cell function by affecting the activity of vitamin K-dependent enzymes .
Molecular Mechanism
As a vitamin K antagonist, it is likely to bind to vitamin K-dependent enzymes and inhibit their activity, thereby affecting processes such as blood clotting .
Metabolic Pathways
As a vitamin K antagonist, it may interact with enzymes involved in the metabolism of vitamin K .
Vorbereitungsmethoden
Die Synthese von Clorindion umfasst die Reaktion von 4-Chlorbenzaldehyd mit Malonsäure in Gegenwart einer Base, um 4-Chlorzimtsäure zu bilden. Dieser Zwischenstoff wird dann cyclisiert, um die Indandionstruktur zu bilden . Industrielle Produktionsmethoden umfassen typischerweise ähnliche Synthesewege, sind aber für die großtechnische Produktion optimiert.
Analyse Chemischer Reaktionen
Clorindion durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Chlorogruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Clorindion ähnelt anderen Vitamin-K-Antagonisten wie Warfarin und Phenindion. Es ist einzigartig in seiner spezifischen chemischen Struktur und seinen besonderen pharmakokinetischen und pharmakodynamischen Eigenschaften . Ähnliche Verbindungen umfassen:
Warfarin: Ein weiterer Vitamin-K-Antagonist, der als Antikoagulans eingesetzt wird.
Phenindion: Die Stammverbindung von this compound, ebenfalls als Antikoagulans verwendet.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDUWAXIURWWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046228 | |
| Record name | Clorindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-99-2 | |
| Record name | Clorindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorindione [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clorindione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clorindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C7WS64R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


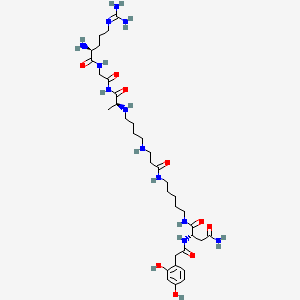

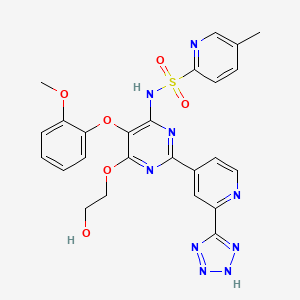
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)




